4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 3-chlorobenzylamine with 1,2-diketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Shares the quinoxaline core structure but lacks the 3-chlorophenylmethyl group.
Tetrahydroquinoxaline: Similar structure but without the chlorophenyl substitution.
Chlorobenzylamine: Contains the chlorophenyl group but lacks the quinoxaline ring.
Uniqueness
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the presence of both the quinoxaline ring and the 3-chlorophenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
2378506-50-2 |
---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.7 |
Purity |
95 |
Origin of Product |
United States |
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